2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole
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Overview
Description
2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazole ring, and is substituted with chlorine and fluorine atoms.
Preparation Methods
The synthesis of 2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired compound . Industrial production methods may involve similar steps but are optimized for scale and efficiency.
Chemical Reactions Analysis
2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex structures. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, and anticancer activities.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It is employed in studies to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole can be compared with other pyrrolopyrazine derivatives, such as:
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine: Exhibits significant antibacterial, antifungal, and antiviral activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5ClF2N2 |
---|---|
Molecular Weight |
178.57 g/mol |
IUPAC Name |
2-chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C6H5ClF2N2/c7-5-1-4-2-6(8,9)3-11(4)10-5/h1H,2-3H2 |
InChI Key |
BSQKQEZSOFJCAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=NN2CC1(F)F)Cl |
Origin of Product |
United States |
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